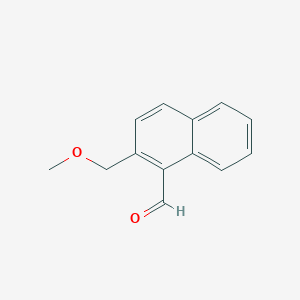
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate
Descripción general
Descripción
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is a chemical compound belonging to the pyrimidine carboxylate family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position of the pyrimidine ring, along with a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 6-chloro-5-methylpyrimidine-4-carboxylic acid.
Esterification Reaction: The carboxylic acid group is converted to its methyl ester form through esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis process is scaled up using reactors designed to handle large volumes of reactants and products.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in different pyrimidine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, leading to a variety of substituted pyrimidines.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) for amination.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can produce amines or other reduced derivatives.
Substitution Products: Substitution reactions can lead to the formation of amines, alcohols, or other functionalized pyrimidines.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological processes involving pyrimidine derivatives.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors involved in metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate: This compound differs by having an amino group at the 6th position and a methoxy group at the 5th position.
Methyl 5-chloro-2,6-dihydroxypyrimidine-4-carboxylate: This compound has hydroxyl groups at the 2nd and 6th positions instead of a methyl group.
Uniqueness: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its presence of both a chlorine atom and a methyl group on the pyrimidine ring makes it distinct from other pyrimidine derivatives.
Propiedades
IUPAC Name |
methyl 6-chloro-5-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(7(11)12-2)9-3-10-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHBTDFPNDHZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237785 | |
| Record name | Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211511-34-0 | |
| Record name | Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211511-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1465489.png)


![1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine](/img/structure/B1465495.png)

![(3S,7R,8AS)-3-butyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465498.png)
![1-[4-(1H-Imidazol-2-yl)benzyl]piperidine](/img/structure/B1465500.png)



![(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465509.png)
